1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

説明

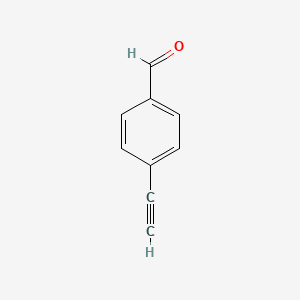

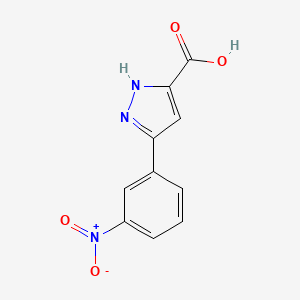

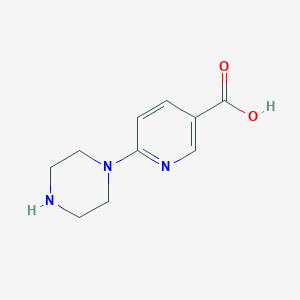

The compound 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, which is a class of compounds known for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a pyridine with a carboxylic acid functionality and a 2,6-dichlorobenzyl group attached. This structure implies potential pharmacological properties, as seen in related compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives can be inferred from the provided papers. For instance, the oxidative condensation of benzylamines with acetophenones catalyzed by 4,6-dihydroxysalicylic acid leads to the formation of 2,4,6-trisubstituted pyridines . Although the specific synthesis of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is not detailed, similar methods could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom within a six-membered aromatic ring. The substitution pattern on the pyridine ring can significantly influence the chemical and biological properties of these compounds. In the case of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, the presence of the 2,6-dichlorobenzyl group would likely contribute to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyridinecarboxylic acid derivatives can be diverse. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a carboxamide or an imidazo[4,5-b]pyridine derivative, depending on the reaction conditions . This suggests that the 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid could also undergo various functionalization reactions, potentially leading to a wide range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups, such as the dichlorobenzyl moiety, would affect the acid's pKa, solubility, and stability. The specific properties of 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid would need to be determined experimentally, but insights can be gained from related compounds. For example, the hypoglycemic activity of various 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids suggests that substitutions on the pyridine ring can significantly alter biological activity .

科学的研究の応用

-

Chemical Synthesis

-

Chemical Reagent

-

Photochemical Benzylic Bromination

- A similar compound, 2,6-dichlorobenzyl bromide, is used in photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 . The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .

-

Palladium-Catalyzed Stille and Suzuki-Miyaura Cross-Couplings

-

Photochemical Benzylic Bromination

- A similar compound, 2,6-dichlorobenzyl bromide, is used in photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 . The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s .

-

Preparation of Active Pharmaceutical Ingredients (APIs)

-

Palladium-Catalyzed Stille and Suzuki-Miyaura Cross-Couplings

将来の方向性

特性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-2-1-3-11(15)9(10)7-16-6-8(13(18)19)4-5-12(16)17/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVDRRYYMSFVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377313 | |

| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

CAS RN |

338783-23-6 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338783-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)